4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine
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Overview
Description
4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C10H10ClN3O2S2 . It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a sulfonyl group, a chlorophenyl group, and a methylsulfanyl group attached to a pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylthio-1H-pyrazol-5-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The sulfonyl and methylsulfanyl groups can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride
- 4-(4-chlorophenyl)sulfonyl-3-methylthio-1H-pyrazol-5-amine
Uniqueness
4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and methylsulfanyl groups on the pyrazole ring distinguishes it from other similar compounds and provides unique opportunities for chemical modifications and biological investigations .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-3-methylsulfanyl-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S2/c1-17-10-8(9(12)13-14-10)18(15,16)7-4-2-6(11)3-5-7/h2-5H,1H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZLILBEGYTGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671931 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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